molecular formula C16H17NO B14674447 Acetamide, N-(4-(2-phenylethyl)phenyl)- CAS No. 33383-99-2

Acetamide, N-(4-(2-phenylethyl)phenyl)-

Cat. No.: B14674447
CAS No.: 33383-99-2
M. Wt: 239.31 g/mol
InChI Key: LEXQFFTVNCQMFC-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(2-phenylethyl)phenyl)- is an organic compound belonging to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenylethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(2-phenylethyl)phenyl)- typically involves the reaction of 4-(2-phenylethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

4-(2-phenylethyl)aniline+acetic anhydrideAcetamide, N-(4-(2-phenylethyl)phenyl)-+acetic acid\text{4-(2-phenylethyl)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4-(2-phenylethyl)phenyl)-} + \text{acetic acid} 4-(2-phenylethyl)aniline+acetic anhydride→Acetamide, N-(4-(2-phenylethyl)phenyl)-+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(2-phenylethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Acetamide, N-(4-(2-phenylethyl)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(2-phenylethyl)phenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-phenylethyl)-: Similar structure but with the phenylethyl group attached to a different position on the phenyl ring.

    Acetanilide: Contains an acetamide group attached directly to a phenyl ring without the phenylethyl substitution.

Uniqueness

Acetamide, N-(4-(2-phenylethyl)phenyl)- is unique due to the specific positioning of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to similar compounds.

Properties

CAS No.

33383-99-2

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[4-(2-phenylethyl)phenyl]acetamide

InChI

InChI=1S/C16H17NO/c1-13(18)17-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,17,18)

InChI Key

LEXQFFTVNCQMFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCC2=CC=CC=C2

Origin of Product

United States

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